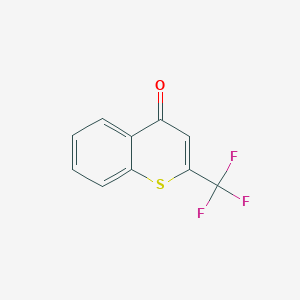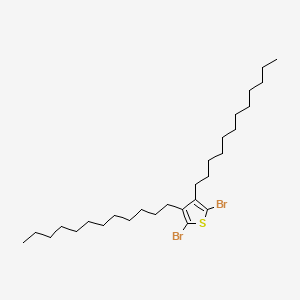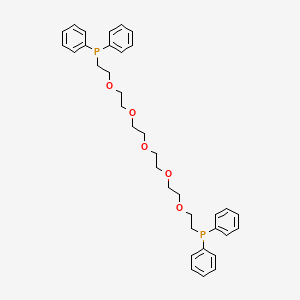
Tellurodiphosphorous tetraamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- TDTA is a member of the tetraamide family, which includes compounds with multiple amide (NH₂) groups.
- Its unique combination of elements makes it an intriguing compound for both fundamental research and practical applications.
Tellurodiphosphorous tetraamide: (TDTA) is a chemical compound with the formula P₂N₂Te. It consists of two phosphorus atoms (P), two nitrogen atoms (N), and one tellurium atom (Te) arranged in a linear structure.
Méthodes De Préparation
Synthetic Routes: TDTA can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with ammonia (NH₃) or hydrazine (N₂H₄).
Reaction Conditions: The reaction typically occurs at elevated temperatures and in an inert atmosphere.
Industrial Production: Although not widely used industrially, TDTA can be prepared on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity: TDTA exhibits interesting reactivity due to its tellurium-nitrogen-phosphorus framework.
Common Reagents and Conditions: TDTA can undergo oxidation, reduction, and substitution reactions. Common reagents include halogens, reducing agents, and Lewis acids.
Major Products: Depending on the reaction conditions, TDTA can form tellurium-containing species, such as tellurium hydrides or tellurium oxides.
Applications De Recherche Scientifique
Chemistry: TDTA serves as a model compound for studying tellurium chemistry and its interactions with other elements.
Biology and Medicine: Although less explored, tellurium compounds have potential antimicrobial and antitumor properties. TDTA’s role in these areas warrants further investigation.
Industry: TDTA’s industrial applications are limited, but its reactivity could inspire novel catalysts or materials.
Mécanisme D'action
- The exact mechanism by which TDTA exerts its effects remains an active area of research.
- Potential molecular targets include enzymes, proteins, or cellular pathways influenced by tellurium compounds.
Comparaison Avec Des Composés Similaires
Uniqueness: TDTA’s combination of tellurium, phosphorus, and nitrogen sets it apart from other tetraamides.
Similar Compounds: Other tetraamides include sulfur-containing analogs (e.g., tetrasulfur tetraamide) and selenium-containing compounds (e.g., tetraselenium tetraamide).
Propriétés
Numéro CAS |
133754-41-3 |
|---|---|
Formule moléculaire |
H8N4P2Te |
Poids moléculaire |
253.6 g/mol |
InChI |
InChI=1S/H8N4P2Te/c1-5(2)7-6(3)4/h1-4H2 |
Clé InChI |
GYDZPJDLHMEBAP-UHFFFAOYSA-N |
SMILES canonique |
NP(N)[Te]P(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
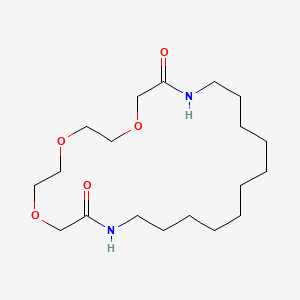
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
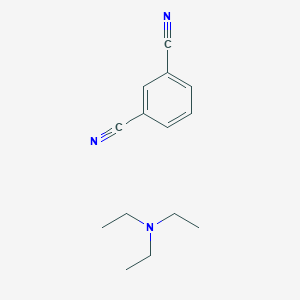
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
